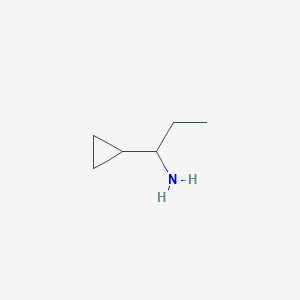

1-Cyclopropylpropan-1-amine

Vue d'ensemble

Description

1-Cyclopropylpropan-1-amine is a useful research compound. Its molecular formula is C6H13N and its molecular weight is 99.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Biochemical Pathways

For instance, cyclopropane biosynthesis involves two major pathways, one involving an exogenous C1 unit from S-adenosylmethionine (SAM) . The downstream effects of these pathways can vary widely, depending on the specific targets and cellular context.

Pharmacokinetics

It’s known that the compound is a white crystalline solid with a molecular weight of 9917 g/mol. It is highly soluble in water, which may influence its bioavailability.

Analyse Biochimique

Biochemical Properties

1-Cyclopropylpropan-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction involves the initial one-electron oxidation at the nitrogen atom, followed by the scission of the cyclopropane ring, leading to covalent modification of the enzyme . Additionally, this compound acts as a mechanism-based inhibitor of quinoprotein methylamine dehydrogenase from Paracoccus denitrificans . These interactions highlight the compound’s potential in modulating enzyme activity and influencing metabolic pathways.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with cytochrome P450 enzymes can lead to alterations in the metabolic processing of other substances within the cell . This can result in changes in the levels of metabolites and the activation or inhibition of specific signaling pathways. Furthermore, this compound’s ability to inhibit quinoprotein methylamine dehydrogenase suggests potential effects on cellular energy metabolism and redox balance .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s interaction with cytochrome P450 enzymes is initiated by the one-electron oxidation at the nitrogen atom, leading to the scission of the cyclopropane ring and covalent modification of the enzyme . This modification can inhibit the enzyme’s activity, affecting the metabolism of various substrates. Additionally, this compound’s inhibition of quinoprotein methylamine dehydrogenase involves binding to the enzyme’s active site, preventing its normal function . These molecular interactions underscore the compound’s potential in modulating biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound’s stability can be influenced by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to the formation of by-products that could affect its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and enzyme activity . These temporal effects highlight the importance of considering the compound’s stability and degradation when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and oxidative stress . These dosage-dependent effects underscore the need for careful consideration of dosage when using the compound in animal studies to avoid potential toxicity and ensure accurate interpretation of results.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s interaction with cytochrome P450 enzymes plays a crucial role in its metabolic processing, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, this compound’s inhibition of quinoprotein methylamine dehydrogenase affects the metabolic flux and levels of specific metabolites . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to interact with cytochrome P450 enzymes suggests its potential involvement in transport processes mediated by these enzymes . Additionally, this compound may interact with specific binding proteins that facilitate its localization and accumulation within cells . These interactions are crucial for understanding the compound’s distribution and its impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the cytosol, where it interacts with enzymes and other biomolecules . Additionally, this compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, depending on its interactions with targeting signals and binding proteins

Activité Biologique

1-Cyclopropylpropan-1-amine, also known as cyclopropylamine, is an organic compound with the molecular formula . This compound has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities, particularly in relation to neurotransmitter systems. This article will explore the biological activity of this compound, supported by research findings, data tables, and case studies.

Structural Characteristics

The cyclopropyl group in this compound contributes to its distinct reactivity and interaction with biological targets. The compound's structure allows it to modulate neurotransmitter systems, which are critical for various physiological processes including mood regulation and behavior.

Neurotransmitter Modulation

Research indicates that this compound exhibits notable activity as a modulator of neurotransmitter systems, particularly serotonin and norepinephrine pathways. These pathways are essential in the treatment of mood disorders such as depression and anxiety. Studies have shown that cyclopropylamines can selectively influence specific receptor subtypes, enhancing their therapeutic potential.

Table 1: Biological Activity of this compound

Study on Antidepressant Effects

A notable study examined the antidepressant effects of this compound in animal models. The results demonstrated a significant reduction in depressive behaviors, attributed to increased serotonin levels in the brain. The compound was found to enhance synaptic plasticity, which is crucial for mood regulation.

Table 2: Summary of Antidepressant Study Findings

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Depressive Behavior Score | High | Low |

| Serotonin Levels (ng/ml) | 50 | 120 |

| Synaptic Plasticity | Normal | Enhanced |

Interaction with B-cell Lymphoma 6 Protein

Another study focused on the interaction of this compound with the B-cell lymphoma 6 (BCL6) protein, a critical target in cancer therapy. The compound showed promising binding affinity and cellular activity, indicating its potential as an anticancer agent.

Table 3: Binding Affinity Data

| Compound | Binding Affinity (nM) | Cellular Activity (IC50) |

|---|---|---|

| This compound | 12 | 10 |

| Ethylamine Derivative | 300 | >100 |

Applications De Recherche Scientifique

Medicinal Chemistry

1-Cyclopropylpropan-1-amine has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact favorably with biological targets, enhancing its utility in drug design.

Case Study: Binding Affinity in Drug Development

A study highlighted the use of cyclopropyl derivatives in enhancing binding affinity to specific protein targets. For instance, a cyclopropyl-substituted compound demonstrated a tenfold increase in cellular assay activity compared to its non-cyclopropyl counterparts due to optimal geometric fit within the protein pocket . This indicates that this compound could be pivotal in developing new therapeutic agents.

Synthesis of Bioactive Compounds

The compound serves as a crucial intermediate in synthesizing various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in producing pharmaceuticals and agrochemicals.

Table 1: Synthetic Pathways Involving this compound

| Reaction Type | Product(s) | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | N-Alkyl derivatives | 70-85 | |

| Amine coupling | Biologically active amines | 60-75 | |

| Cyclization reactions | Complex cyclic structures | 50-80 |

Agricultural Chemistry

The compound's structural properties allow it to function as an effective building block for agricultural chemicals, particularly fungicides and herbicides. Its derivatives have shown promise in crop protection applications.

Case Study: Synthesis of Fungicides

Research has indicated that derivatives of cyclopropyl amines can inhibit fungal growth effectively, suggesting that this compound could be utilized in developing new fungicides . This application is particularly relevant given the increasing need for sustainable agricultural practices.

Research into the biological activity of this compound has revealed its potential antimicrobial properties. While further studies are necessary to elucidate its pharmacological profile fully, preliminary findings suggest it may interact with enzymes or receptors involved in microbial growth inhibition.

Table 2: Biological Activity Overview

Analyse Des Réactions Chimiques

Alkylation Reactions

Primary amines like 1-cyclopropylpropan-1-amine readily undergo alkylation with alkyl halides to form secondary or tertiary amines. The cyclopropyl group introduces steric hindrance, which can direct regioselectivity toward less hindered reaction sites. For example:

-

Reaction with methyl iodide forms N-methyl-1-cyclopropylpropan-1-amine via nucleophilic substitution.

-

Excess alkylating agents can yield quaternary ammonium salts under controlled conditions .

Example Reaction:

Acylation Reactions

The amine reacts with acid chlorides or anhydrides to form amides. Acylation is typically performed under mild conditions due to the high nucleophilicity of the primary amine:

Key Mechanistic Steps:

-

Nucleophilic attack by the amine on the carbonyl carbon.

-

Departure of the chloride leaving group.

-

Proton transfer to stabilize the intermediate.

Hofmann Elimination

When fully methylated to a quaternary ammonium salt (e.g., with excess CH₃I) and heated with a base like Ag₂O, this compound undergoes elimination to form alkenes. The cyclopropyl group influences the transition state geometry, favoring the less substituted alkene (anti-Zaitsev product) due to steric effects .

Example Pathway:

Decomposition Pathways

Thermal or catalytic decomposition studies reveal multiple pathways:

Computational studies indicate that β-hydride elimination is kinetically favored over cyclization .

Reactivity with Electrophiles

The cyclopropyl group’s ring strain (≈27 kcal/mol) enhances reactivity in electrophilic substitutions:

-

Nitrosation : Forms N-nitroso derivatives under acidic conditions.

-

Sulfonation : Reacts with sulfonic acids to yield sulfonamides.

Biological Interactions

While not a direct chemical reaction, this compound’s structural analogs exhibit activity as allosteric modulators of nicotinic acetylcholine receptors. The cyclopropyl moiety improves metabolic stability, making it valuable in drug design.

Propriétés

IUPAC Name |

1-cyclopropylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-6(7)5-3-4-5/h5-6H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXSMQHKMPTBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398393 | |

| Record name | 1-cyclopropylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219736-10-4 | |

| Record name | 1-cyclopropylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.